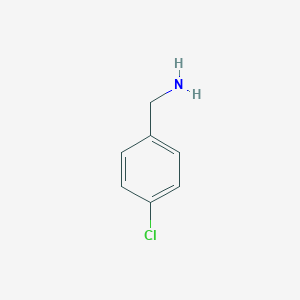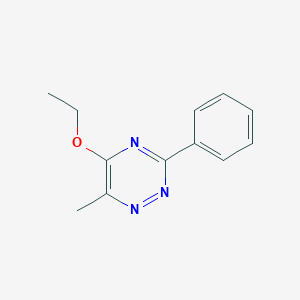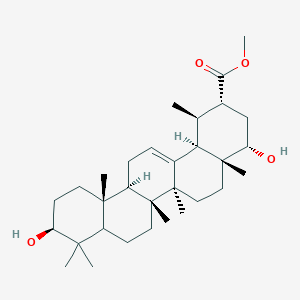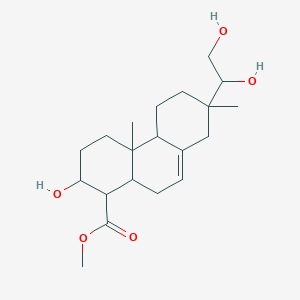
Wulingzhic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wulingzhic acid is a natural product that is found in the leaves of Schisandra chinensis. This compound has attracted the attention of scientists due to its potential therapeutic properties. Wulingzhic acid has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Wirkmechanismus
The mechanism of action of Wulingzhic acid is not fully understood. However, some studies have suggested that it may work by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It may also work by scavenging free radicals and inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Wulingzhic acid has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines: Wulingzhic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Scavenging of free radicals: Wulingzhic acid has been shown to scavenge free radicals, which can cause oxidative stress and damage to cells.
3. Induction of apoptosis in cancer cells: Wulingzhic acid has been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Wulingzhic acid in lab experiments is that it is a natural product that can be easily extracted from plant material. This makes it a cost-effective alternative to synthetic compounds. However, one of the limitations of using Wulingzhic acid in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Wulingzhic acid. Some of these include:
1. Exploration of its therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
3. Development of novel drug delivery systems for Wulingzhic acid to improve its bioavailability and therapeutic efficacy.
4. Investigation of its potential as an anti-cancer agent in the treatment of various types of cancer.
Conclusion
Wulingzhic acid is a natural product that has attracted the attention of scientists due to its potential therapeutic properties. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Although its mechanism of action is not fully understood, research on Wulingzhic acid has the potential to lead to the development of novel therapies for a range of diseases.
Synthesemethoden
Wulingzhic acid is a triterpenoid compound that can be extracted from the leaves of Schisandra chinensis. The extraction process involves using solvents such as ethanol and methanol to extract the compound from the plant material. The extract is then purified using chromatography techniques to obtain pure Wulingzhic acid.
Wissenschaftliche Forschungsanwendungen
Wulingzhic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research that have been explored include:
1. Anti-inflammatory effects: Wulingzhic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Antioxidant effects: Wulingzhic acid has been shown to have antioxidant effects by scavenging free radicals. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
3. Anti-cancer effects: Wulingzhic acid has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. This makes it a potential candidate for the treatment of cancer.
Eigenschaften
CAS-Nummer |
112750-03-5 |
|---|---|
Produktname |
Wulingzhic acid |
Molekularformel |
C20H32O5 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
methyl 7-(1,2-dihydroxyethyl)-2-hydroxy-4a,7-dimethyl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O5/c1-19(16(23)11-21)8-6-13-12(10-19)4-5-14-17(18(24)25-3)15(22)7-9-20(13,14)2/h4,13-17,21-23H,5-11H2,1-3H3 |
InChI-Schlüssel |
RNPQNGJMGAEYIT-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
Kanonische SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3C(=O)OC)O)C)C1)C(CO)O |
Synonyme |
wulingzhic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



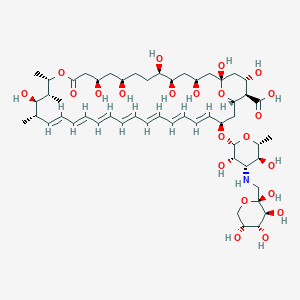

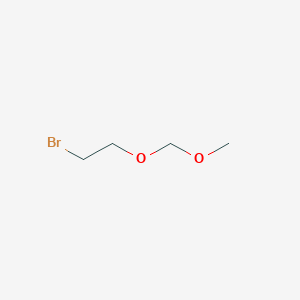

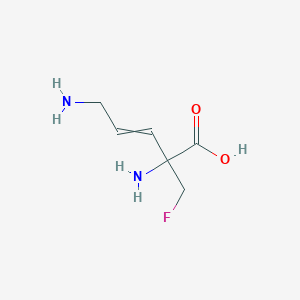
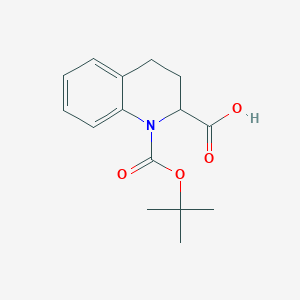
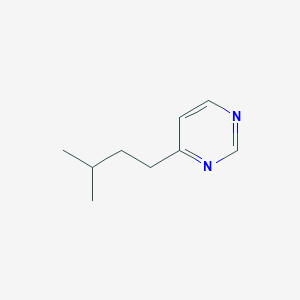
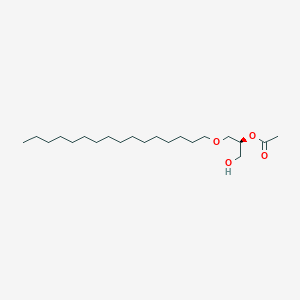
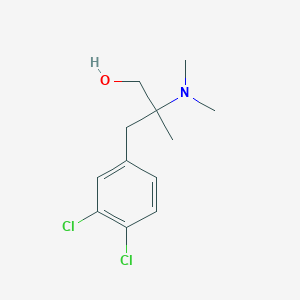
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
